molecular formula C15H12N6O3S B2532423 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide CAS No. 1203328-89-5

2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide

Cat. No.: B2532423
CAS No.: 1203328-89-5
M. Wt: 356.36
InChI Key: MVDIOGQEMBJBLB-UHFFFAOYSA-N
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Description

2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). This compound exhibits high efficacy against FLT3 internal tandem duplication (ITD) mutations, which are associated with poor prognosis. It demonstrates robust anti-proliferative activity and induces apoptosis in FLT3-ITD-positive leukemic cell lines, such as MV4-11, by effectively blocking FLT3 autophosphorylation and its downstream signaling pathways, including STAT5 and MAPK/ERK. The research value of this triazolopyridazine-based compound lies in its utility as a targeted chemical probe for investigating the pathogenesis of FLT3-driven leukemias and for evaluating the therapeutic potential of FLT3 inhibition. Its specific mechanism of action makes it a valuable tool for in vitro and in vivo studies aimed at understanding drug resistance mechanisms and developing novel combination treatment strategies for AML.

Properties

IUPAC Name

2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-methyl-1,2-oxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O3S/c1-9-7-14(24-20-9)16-13(22)8-25-15-18-17-12-5-4-10(19-21(12)15)11-3-2-6-23-11/h2-7H,8H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDIOGQEMBJBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific studies on this compound, it’s difficult to summarize the affected biochemical pathways. If it acts as a kinase inhibitor like other [1,2,4]triazolo[4,3-a]pyrazine derivatives, it could affect multiple signaling pathways that are regulated by the target kinase.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, very thermostable energetic materials based on a fused-triazole backbone have shown superior thermostability. .

Biochemical Analysis

Biochemical Properties

2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound’s triazolo-pyridazine core is known to bind with high affinity to certain enzyme active sites, potentially inhibiting their activity. This interaction can modulate the activity of enzymes involved in cell proliferation and apoptosis, making it a candidate for anticancer research .

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Additionally, it affects the expression of genes involved in cell survival and death, thereby modulating cellular responses to stress and damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound can inhibit enzyme activity by binding to their active sites, preventing substrate access. This inhibition can lead to changes in gene expression and cellular metabolism, contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Its degradation products may also have biological effects, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity and therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments. These interactions are crucial for its bioavailability and effectiveness .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific organelles, such as the nucleus or mitochondria, where it can exert its effects. Targeting signals and post-translational modifications play a role in its localization, influencing its biological activity and therapeutic potential .

Biological Activity

The compound 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a furan ring, a triazole moiety, and a pyridazine core linked through a thioether bond to an isoxazole acetamide. The molecular formula is C14H14N4O2SC_{14}H_{14}N_4O_2S with a molecular weight of approximately 302.35 g/mol.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, triazolo-thiadiazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant strains .

Anticancer Properties

The compound's structure aligns with known anticancer agents. Triazole derivatives have been reported to induce apoptosis in cancer cells by interfering with cell proliferation pathways. In vitro studies have shown that similar compounds can activate apoptotic pathways in various cancer cell lines, suggesting potential for further development as anticancer agents .

Anti-inflammatory Effects

The thioether linkage in the compound may contribute to anti-inflammatory activity. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that the target compound could be explored for therapeutic applications in inflammatory diseases.

The biological activity of This compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes involved in microbial growth or cancer cell proliferation.
  • Cell Cycle Interference : Similar triazole compounds have been shown to disrupt the cell cycle in cancer cells, leading to G2/M phase arrest and subsequent apoptosis .
  • Molecular Interactions : The presence of multiple heteroatoms (like nitrogen and sulfur) allows for diverse interactions with biological macromolecules through hydrogen bonding and π-π stacking interactions.

Case Studies

Several studies have highlighted the biological potential of related compounds:

  • Antimicrobial Screening : A series of 1,2,4-triazole derivatives were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results showed that some derivatives had enhanced activity compared to conventional antibiotics, indicating the promise of this scaffold in antibiotic development .
  • Anticancer Studies : Research on triazolo-thiadiazole derivatives indicated their ability to inhibit tumor growth in vivo by inducing apoptosis and inhibiting angiogenesis pathways. These findings support further investigation into the target compound's anticancer potential .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics and moderate bioavailability profiles typical of small molecule drugs. Toxicological assessments are necessary to evaluate any adverse effects associated with long-term use.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the triazole moiety is particularly noteworthy:

  • Antibacterial Activity: The compound has shown efficacy against various bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
  • Antifungal Activity: Studies have highlighted its antifungal properties against pathogens like Candida albicans, indicating potential use in treating fungal infections .

Anticancer Properties

The compound's structural complexity allows it to interact with various biological targets, making it a candidate for anticancer research:

  • Mechanism of Action: Compounds similar to this one have been documented to inhibit key enzymes involved in cancer cell proliferation. This may include targeting specific biochemical pathways that regulate cell growth and apoptosis .
  • In Vitro Studies: Preliminary studies suggest that this compound exhibits cytotoxic effects on multiple cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is crucial for its biological activity:

  • Target Enzymes: It may inhibit enzymes involved in various metabolic pathways, leading to altered cellular functions and potential therapeutic benefits .

Bioactive Profile

The hydrogen bond accepting and donating characteristics of the compound enhance its pharmacophore profile:

  • Specific Interactions: These properties allow for precise interactions with different target receptors, which can modulate biological responses effectively .

Synthetic Applications

The synthesis of this compound involves multi-step reactions starting from readily available precursors:

Synthetic Routes

  • Building Blocks: The synthesis typically starts from simpler heterocyclic compounds that undergo various chemical transformations.
  • Optimization Conditions: Reaction conditions such as temperature, solvent systems, and reaction time are optimized to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Table 2: Structural Comparison of Key Analogues

Compound Core Structure Key Substituents Potential Impact on Properties
Target Compound Triazolopyridazine Furan-2-yl, 3-methylisoxazol-5-yl Moderate polarity, potential kinase inhibition
9c () Triazole-benzimidazole 4-Bromophenylthiazole Enhanced hydrophobicity, halogen bonding
Safonov’s Thiophene-Triazole () Triazole-thiophene Thiophen-2-ylmethyl Increased aromatic π-stacking capability
Pyrolium-Triazole () Triazole-pyrolium Pyrolium fragment Improved aqueous solubility

Q & A

Q. Basic

NMR spectroscopy :

  • ¹H NMR : Look for a singlet (~3.3 ppm) from the acetamide methyl group and a thioether-linked CH₂ (~4.2 ppm).
  • ¹³C NMR : Confirm the carbonyl signal at ~170 ppm ().

IR spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-S) validate the acetamide and thioether groups .

How do structural modifications (e.g., furan vs. substituted aryl groups) impact biological activity?

Advanced
and highlight structure-activity relationship (SAR) strategies:

Furan substitution : The furan-2-yl group () enhances π-π stacking in target binding pockets, as seen in docking studies (’s benzimidazole-triazole derivatives).

Isoxazole optimization : The 3-methylisoxazole moiety improves metabolic stability by reducing CYP450 interactions. Compare with ’s methoxy-triazolopyridazine derivatives, where lipophilic groups increased BRD4 inhibition.

Thioether linker : Replacing sulfur with oxygen (sulfonyl vs. thio) may alter solubility and binding kinetics. Use molecular dynamics simulations to predict effects .

What computational methods are used to predict binding modes of this compound?

Q. Advanced

Molecular docking : ’s benzimidazole-triazole derivatives were docked into active sites using AutoDock Vina. The triazolopyridazine core showed hydrogen bonding with key residues (e.g., Asp98 in BRD4).

MD simulations : Run 100-ns simulations in GROMACS to assess stability of the furan-target interaction.

Free-energy calculations : Use MM-PBSA to quantify binding affinities and prioritize derivatives for synthesis .

How can researchers optimize reaction yields for large-scale synthesis?

Q. Basic

Catalyst screening : Test Pd/C or CuI for cross-coupling steps ( used CuI for triazole formation).

Solvent optimization : Replace ethanol with DMF or THF for better solubility of intermediates ( achieved 58% yield using DMF).

Temperature control : Lower reflux temperatures (e.g., 60°C vs. 80°C) may reduce side reactions ().

What are the key challenges in scaling up the synthesis of this compound?

Q. Advanced

Purification bottlenecks : Column chromatography is impractical for >10 g batches. Switch to recrystallization () or centrifugal partitioning chromatography.

Thioether oxidation : The C-S bond is prone to oxidation. Use inert atmospheres (N₂/Ar) and antioxidants like BHT during reflux.

Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., ethanol ≤5000 ppm) .

How should researchers validate target engagement in cellular assays?

Q. Advanced

Biochemical assays : Use TR-FRET (Time-Resolved FRET) to measure displacement of fluorescent probes (e.g., ’s BRD4 assays).

Cellular imaging : Tag the compound with a fluorophore (e.g., BODIPY) and track localization via confocal microscopy.

Gene expression profiling : qPCR for downstream targets (e.g., c-Myc in ) confirms functional inhibition .

What strategies mitigate cytotoxicity in triazolopyridazine derivatives?

Q. Advanced

Scaffold hopping : Replace the isoxazole with a pyridine ring (’s methoxyphenyl derivative showed lower cytotoxicity).

Prodrug design : Mask the acetamide as an ester (hydrolyzed in vivo) to reduce off-target effects.

Selectivity screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .

How can contradictory solubility data be reconciled during formulation?

Q. Basic

Solubility assays : Use shake-flask method (pH 1–7.4) with HPLC quantification ( used this for related compounds).

Co-solvent systems : Test PEG-400 or cyclodextrins ( improved solubility with 10% DMSO).

Salt formation : Synthesize hydrochloride or sodium salts (e.g., ’s ethanamine derivative) .

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